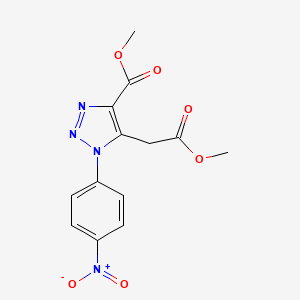

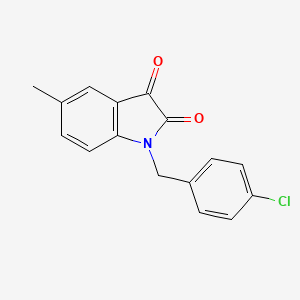

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione (CBMI) is an organic compound belonging to the class of indoles. It is a white crystalline solid that has a melting point of 128°C and a boiling point of 215°C. CBMI has a wide range of applications in different fields, including medicinal chemistry, organic synthesis, and materials science.

Applications De Recherche Scientifique

Synthetic Versatility and Biological Activities

The compound "1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione" belongs to the broader class of isatin (1H-indole-2,3-diones) derivatives, a unique structure of heterocyclic molecules. These compounds are known for their great synthetic versatility and have been identified as having enormous biological activities. Isatins serve as building blocks for forming a wide range of N-heterocycles, undergoing various reactions to form new heterocyclic compounds. Their applicability spans from the synthesis of heterocyclic compounds based on isatins to exploring their pharmacological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant effects (Sadeghian & Bayat, 2022); (Mathur & Nain, 2014).

Advances in Synthesis and Bioactivity

Further research has been dedicated to advancing the synthesis, derivatization, and bioactivity of isatin, demonstrating its critical pharmacological importance. Isatin-based analogues have been developed for their pronounced therapeutic significance, highlighting a variety of biological activities from analgesic and anticancer to antiviral effects. These studies have paved the way for the synthesis of many useful drugs utilizing isatin as a precursor (Chauhan et al., 2020).

Role in Indole Synthesis

The compound also falls within the domain of indole synthesis, a topic of significant interest within organic chemistry. Indole synthesis has been reviewed comprehensively, showing the methodological advancements and classification of strategies for indole construction. These syntheses are essential for developing pharmacologically active compounds, underscoring the importance of indoles in drug discovery and the potential role of derivatives like "this compound" in facilitating new synthetic routes (Taber & Tirunahari, 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Indole derivatives have been reported to exhibit cox inhibitory activity . This suggests that the compound might interact with its targets, possibly causing changes in their activity or function.

Biochemical Pathways

Given the potential cox inhibitory activity, it could be inferred that the compound may affect pathways related to inflammation and pain perception, as cox enzymes play a crucial role in these processes .

Result of Action

Based on the potential cox inhibitory activity, it can be inferred that the compound might have anti-inflammatory effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c1-10-2-7-14-13(8-10)15(19)16(20)18(14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQRATQPXJILRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377664 |

Source

|

| Record name | 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303998-01-8 |

Source

|

| Record name | 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1304524.png)

![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)